4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is a Schiff base compound known for its diverse applications in various fields such as chemistry, biology, and medicine. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by the presence of chloro and methoxy substituents on the phenyl rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 3-chloro-4-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete formation of the Schiff base. The product is then isolated by filtration, washed with cold solvent, and recrystallized to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro substituents on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Mechanism of Action
The biological activity of 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its reactivity and facilitate its interaction with biological macromolecules. The imine group in the Schiff base structure is known to participate in hydrogen bonding and other non-covalent interactions, contributing to its binding affinity and specificity towards target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol can be compared with other Schiff base compounds that have similar structural features and biological activities. Some of the similar compounds include:
4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol: Exhibits similar antibacterial activity but with different electronic properties due to the presence of a fluorine substituent.
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol:
4-chloro-2-{(E)-[(3-chloro-4-cyanophenyl)imino]methyl}phenol: Studied for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
These comparisons highlight the unique features of this compound, such as its specific substituents and their influence on its chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBMFDQKEPUTJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790383 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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